3,5-Dinitropyridin-2-amine
Overview
Description
3,5-Dinitropyridin-2-amine is a chemical compound that is part of the dinitropyridine family. It is characterized by the presence of nitro groups at the 3 and 5 positions on the pyridine ring, and an amine group at the 2 position. This structure makes it a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of 3,5-dinitropyridin-2-amine derivatives has been explored through various methods. One approach involves the nitration of 2-chloropyridin-4-amine, which unexpectedly yields dinitrated derivatives in a one-step reaction. These derivatives are then subjected to nucleophilic substitution reactions to produce various substituted 4-amino-3,5-dinitropyridine derivatives under mild conditions . Another method includes the amination of 3,5-dinitropyridines with liquid ammonia and potassium permanganate, leading to mono-, di-, and triamino-substituted compounds .
Molecular Structure Analysis
The molecular structure of 3,5-dinitropyridin-2-amine derivatives can be influenced by the substituents on the pyridine ring. X-ray crystallography has revealed that some derivatives, such as 2-ethoxy-3,5-dinitropyridine, exhibit a planar non-strained structure. However, steric interactions can cause distortion in other derivatives, as seen in the structure of 2-piperidino-3,5-dinitropyridine .
Chemical Reactions Analysis
3,5-Dinitropyridin-2-amine derivatives undergo various chemical reactions. The formation of anionic sigma-adducts at the 6-position with aliphatic amines in dipolar aprotic solvents has been observed. These reactions can be reversible and are influenced by factors such as solvent type and the presence of bases or acids, which can catalyze the substitution processes . Additionally, the Mannich condensation of the hydride adduct of 2-hydroxy-3,5-dinitropyridine with formaldehyde and primary amines leads to the synthesis of a series of 1,5-dinitro-3,3-diazabicyclo[3.3.1]nonan-2-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dinitropyridin-2-amine derivatives are closely related to their molecular structure and the nature of their substituents. The equilibrium constants for sigma-adduct formation with amines and the rate constants for proton transfer vary depending on the solvent used, indicating solvent-dependent behavior. For instance, equilibrium constants decrease in the order DMSO > DMF >> Acetonitrile, while rate constants for proton transfer follow the reverse order . The regioselectivity of amination reactions has been suggested to be a charge-controlled process, as supported by quantum-mechanical calculations .
Scientific Research Applications
1. Dearomative (3+2) Cycloaddition
- Application Summary: 3,5-Dinitropyridin-2-amine is used in the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines and N-methyl azomethine ylide. This reaction is a convenient method for the synthesis of differently substituted heterocyclic systems containing one or two pyrrolidine fragments fused with a pyridine ring .
- Methods of Application: The 1,3-Dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide has been studied. Depending on the nature of the substituent, the reaction results in the addition of one or two equivalents of 1,3-dipole to the pyridine ring .
- Results: The reaction results in the synthesis of differently substituted heterocyclic systems containing one or two pyrrolidine fragments fused with a pyridine ring .
2. Biothiols Detection
- Application Summary: A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols .
- Methods of Application: The fluorescence of the probe is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
- Results: The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM). Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
3. N,N-Diethyl-3,5-dinitropyridin-2-amine Synthesis
- Application Summary: 3,5-Dinitropyridin-2-amine is used in the synthesis of N,N-Diethyl-3,5-dinitropyridin-2-amine .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the reaction of 3,5-Dinitropyridin-2-amine with diethylamine .
- Results: The product, N,N-Diethyl-3,5-dinitropyridin-2-amine, was obtained with a yield of 79% .
4. H2S Detection
- Application Summary: A novel flavonol-based fluorescent probe, Fla-DNT, has been synthesized for the rapid and specific detection of H2S .
- Methods of Application: The probe exhibits excellent selectivity and anti-interference properties, a short response time, large Stokes shift, and low detection limit .
- Results: The probe was successful in detecting H2S with a detection limit of 1.357 µM .
5. Synthesis of 1,2,3,3a,5a,6,7,8,8a,8b-Decahydrodipyrrolo
- Application Summary: 3,5-Dinitropyridin-2-amine is used in the synthesis of 1,2,3,3a,5a,6,7,8,8a,8b-decahydrodipyrrolo .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the reaction of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide .
- Results: The reaction results in the synthesis of differently substituted heterocyclic systems containing one or two pyrrolidine fragments fused with a pyridine ring .
6. H2S Detection
- Application Summary: A novel flavonol-based fluorescent probe, Fla-DNT, has been synthesized for the rapid and specific detection of H2S .
- Methods of Application: The probe exhibits excellent selectivity and anti-interference properties, a short response time, large Stokes shift, and low detection limit .
- Results: The probe was successful in detecting H2S with a detection limit of 1.357 µM .
Future Directions
The future directions of research on 3,5-Dinitropyridin-2-amine and similar compounds could involve their potential applications in drug discovery and medicinal chemistry . The development of peptide drugs, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research .
properties
IUPAC Name |
3,5-dinitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDCKBBTJYQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333429 | |
Record name | 3,5-dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitropyridin-2-amine | |
CAS RN |
3073-30-1 | |
Record name | 3,5-dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-3,5-DINITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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